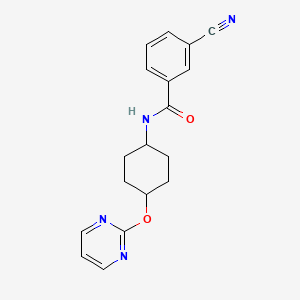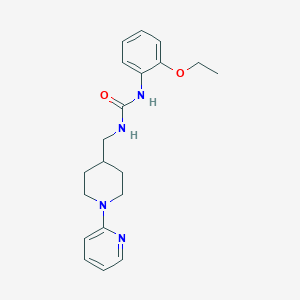![molecular formula C18H21FN4O2 B2951588 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2319809-33-9](/img/structure/B2951588.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one is a complex organic compound with significant importance in the field of medicinal chemistry. Its unique structure, which includes a bicyclic octane ring and a triazole moiety, makes it a subject of interest for various biological and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one can be synthesized through a multi-step process involving the formation of key intermediates. One common approach is to start with the construction of the bicyclic octane ring, followed by the introduction of the triazole group. Finally, the fluorophenoxy propanone moiety is incorporated under controlled conditions.
Industrial Production Methods: Industrial-scale production may involve optimizations such as the use of catalytic systems, solvent selection, and purification techniques to enhance yield and efficiency. Advanced methodologies like continuous flow chemistry could be employed to improve the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions: This compound undergoes various chemical transformations, including:
Oxidation: : Conversion of specific functional groups.
Reduction: : Modification of the triazole ring or other reducible sites.
Substitution: : Reactions with nucleophiles or electrophiles at the phenoxy or triazole positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions are usually tailored to maintain the integrity of the bicyclic structure while achieving the desired chemical transformation.
Major Products: Major products from these reactions are often derivatives with altered pharmacological properties, making them valuable for further research in drug development.
科学的研究の応用
Chemistry: : Used as a building block in the synthesis of novel compounds with potential therapeutic effects. Biology : Investigated for its interactions with biological macromolecules, such as enzymes and receptors. Medicine : Explored for its potential as a lead compound in the development of new medications targeting specific diseases. Industry : Utilized in the synthesis of advanced materials with unique properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The triazole moiety and fluorophenoxy group play crucial roles in binding affinity and specificity, modulating the activity of these targets and influencing downstream effects.
Similar Compounds
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenoxy)propan-1-one
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-bromophenoxy)propan-1-one
Uniqueness: The presence of the fluorine atom in 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can significantly enhance its biological activity compared to its chloro and bromo counterparts.
That's a deep dive into this compound. Complex but fascinating!
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12(25-17-5-3-2-4-16(17)19)18(24)23-13-6-7-14(23)9-15(8-13)22-11-20-10-21-22/h2-5,10-15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDFXLOZBRONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=NC=N3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)


![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2951511.png)

![1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2951515.png)
![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2951522.png)

![(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2951524.png)


